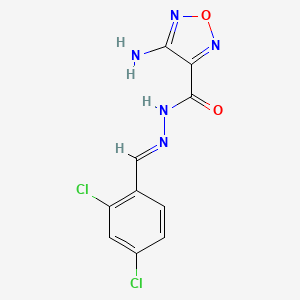

4-氨基-N'-(2,4-二氯苄叉)-1,2,5-恶二唑-3-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles, including 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, have garnered interest for their diverse chemical reactions and potential applications in various fields due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, and by extension compounds like 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, often involves the reaction of carbohydrazides with appropriate aldehydes or ketones. A study by Link (1978) describes the synthesis of 1,3,4-oxadiazoles through the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with aromatic carbohydrazides, demonstrating a method that could be applicable to the synthesis of related compounds (Link, 1978).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been the subject of investigation to understand their conformations and electronic properties. Karrouchi et al. (2021) performed a detailed analysis of the crystal structure, DFT calculations, and molecular docking studies of a closely related compound, revealing insights into the structural characteristics that could be similar for 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Karrouchi et al., 2021).

Chemical Reactions and Properties

The reactivity of 1,3,4-oxadiazoles includes a range of chemical transformations, such as nucleophilic substitution reactions, cycloadditions, and electrophilic additions. These reactions are pivotal for the synthesis of various derivatives with potential biological activities. The study by Niu et al. (2015) on the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles via condensation and oxidative bond formation provides insight into the chemical reactivity and potential synthetic routes for derivatives of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Niu et al., 2015).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies such as those conducted by El-Essawy and El‐Sayed (2013) have evaluated these properties in detail for a series of oxadiazole derivatives, providing a foundation for understanding the physical characteristics of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (El-Essawy & El‐Sayed, 2013).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, electrophilic/nucleophilic sites, and photochemical behavior, are critical for understanding the reactivity and potential applications of oxadiazole derivatives. The study by Xu et al. (2017) on the gold-catalyzed cycloaddition of ynamides with 1,2,4-oxadiazoles to form 4-aminoimidazoles highlights innovative reactions that could be applicable to the chemical manipulation of 4-amino-N'-(2,4-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide (Xu et al., 2017).

科学研究应用

合成和生物活性

抗菌性能

已合成并评估了包含 1,3,4-恶二唑部分的化合物(包括与所讨论结构类似的结构)的抗菌性能。例如,Jafari 等人 (2017) 探索了某些 2,5 二取代 1,3,4-恶二唑衍生物的合成和抗菌评估,发现对金黄色葡萄球菌和大肠杆菌具有显着的抗菌活性 (Jafari 等人,2017)。

缓蚀

Paul、Yadav 和 Obot (2020) 的研究调查了碳酰肼-吡唑化合物在酸性溶液中对低碳钢的缓蚀保护行为,证明了它们作为缓蚀剂的有效性 (Paul 等人,2020)。

抗肿瘤和抗氧化活性

El Sadek 等人 (2014) 合成了新的芳香 C-核苷衍生物,包括 1,3,4-恶二唑单元,揭示了有效的抗氧化和抗肿瘤活性 (El Sadek 等人,2014)。

农业抗真菌剂

Wu 等人 (2019) 报告了新型 1,3,4-恶二唑-2-碳酰肼作为潜在的农业抗真菌剂,展示了对各种真菌和卵菌的显着抑制作用,并可能靶向琥珀酸脱氢酶 (SDH) (Wu 等人,2019)。

化学合成和方法

- 合成方法:1,3,4-恶二唑和相关结构的合成方法的开发是一个重要的研究领域。例如,Niu 等人 (2015) 关于合成 2-氨基取代的 1,3,4-恶二唑和噻二唑的工作突出了用于创建这些化合物的创新方法,这些方法可适用于与目标化合物相关的结构的合成 (Niu 等人,2015)。

属性

IUPAC Name |

4-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N5O2/c11-6-2-1-5(7(12)3-6)4-14-15-10(18)8-9(13)17-19-16-8/h1-4H,(H2,13,17)(H,15,18)/b14-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJVAUMNKNMCNG-LNKIKWGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)